8-CPT-2Me-cAMP (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CPT-2Me-cAMP (sodium) involves the chemical modification of adenosine-3’,5’-cyclic monophosphateThe reaction conditions typically involve the use of specific reagents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of 8-CPT-2Me-cAMP (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and efficiency. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions

8-CPT-2Me-cAMP (sodium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving 8-CPT-2Me-cAMP (sodium) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from the reactions of 8-CPT-2Me-cAMP (sodium) depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

8-CPT-2Me-cAMP, sodium salt, is a selective activator of Epac (exchange protein directly activated by cAMP), which functions as a guanine nucleotide-exchange factor for the small GTPases Rap1 and Rap2 . It is more effective than cAMP at dissociating GDP from Rap1 and is highly selective for Epac over the cAMP-activated kinase PKA .

8-CPT-2Me-cAMP, sodium salt, activates Epac1 with an EC50 value of 2.2 μM, but does not activate PKA (EC50 > 10 μM) . It has been shown to stimulate Epac-mediated Ca2+ release in pancreatic β-cells in vitro and increase Rap1 activation by EPAC1 . This compound also increases cell adhesion to laminin in LC2- and EPAC1-transfected cells .

Effects on Cancer Cells

In Jurkat T cells, 8-CPT-2Me-cAMP (100 μM) activates Rap1, an effect not influenced by the PKA inhibitor H-89 . In 1-LN prostate cancer cells, it increases Epac1, p-AktS473, and p-AktT308 in a dose-dependent manner, enhancing p-AktS473 and AktS473 kinase activity by two-three fold, and also activates mTORC1 and mTORC2 . Additionally, in human prostate cancer cells, 8-CPT-2Me-cAMP elevates the levels of p-cPLA2S505, COX-2, and PGE2, an effect that can be inhibited by COX-2, EP4, or mTOR inhibitors, reducing protein and DNA synthesis induced by Epac1 . These results suggest that Epac1 is a pro-inflammatory modulator and promotes cell proliferation .

Other Applications

8-pCPT-2'-O-Me-cAMP can be used in biological studies of the interaction between TCL1 and Epac1 in the activation of Akt kinases in plasma membranes and nuclei of 8-CPT-2-O-Me-cAMP-stimulated macrophages .

Citations of 8-CPT-2Me-cAMP, sodium salt

8-CPT-2Me-cAMP, sodium salt has been used in various studies, including:

- Inhibition of cytokine-mediated JNK signaling by purinergic P2Y11 receptors A study by Ng et al. in Cell Signal (2018;51:59) .

- Neuroprotective role of prostaglandin PGE2 EP2 receptor in hemin-mediated toxicity A study by Mohan et al. in Endocrinology (2015;46:53) .

- Prostacyclin regulates bone growth via the Epac/Rap1 pathway A study by Hutchison and White in PLoS One (2015;156:499) .

- An siRNA screen identifies the GNAS locus as a driver in 20q amplified breast cancer A study by Garcia-Murillas et al. in Oncogene (2014;33:2478) .

Mechanism of Action

8-CPT-2Me-cAMP (sodium) exerts its effects by selectively activating Epac, which in turn activates small GTPases Rap1 and Rap2. This activation leads to various downstream signaling events, including the release of calcium ions in pancreatic β-cells . The compound does not activate protein kinase A (PKA), making it a specific tool for studying Epac-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

- 8- (4-Chlorophenylthio)-2’- O -methyladenosine-3’,5’-cyclic monophosphate (8-CPT-2’-O-Me-cAMP)

- 8- (4-Chlorophenylthio)-adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)

- 8- (4-Chlorophenylthio)-adenosine-3’,5’-cyclic monophosphate acetoxymethyl ester (8-CPT-cAMP-AM) .

Uniqueness

8-CPT-2Me-cAMP (sodium) is unique due to its selective activation of Epac without affecting PKA. This specificity allows researchers to study Epac-mediated signaling pathways without the confounding effects of PKA activation .

Biological Activity

8-CPT-2Me-cAMP (sodium salt) is a synthetic analog of cyclic adenosine monophosphate (cAMP) that selectively activates exchange proteins activated by cAMP (Epac). It has gained attention in various biological studies due to its unique properties and effects on cellular signaling pathways, particularly involving the small GTPases Rap1 and Rap2. This article explores the biological activity of 8-CPT-2Me-cAMP, focusing on its mechanisms, effects on different cell types, and implications for research and therapy.

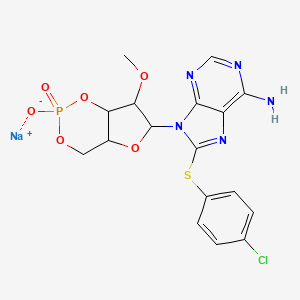

- Chemical Name : 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate sodium salt

- Molecular Formula : C₁₇H₁₆ClN₅O₆PS · Na

- Molecular Weight : 507.82 g/mol

- Purity : ≥99% (HPLC)

- CAS Number : 634207-53-7

8-CPT-2Me-cAMP specifically activates Epac proteins, which are guanine nucleotide exchange factors for Rap1 and Rap2. Unlike traditional cAMP signaling that primarily activates protein kinase A (PKA), 8-CPT-2Me-cAMP does not activate PKA effectively (EC50 > 10 μM), making it a valuable tool for studying Epac-specific pathways .

Activation Potency

- Epac1 Activation : EC50 = 2.2 μM

- PKA Activation : EC50 > 10 μM

Cellular Signaling

- Calcium Release in Pancreatic β-cells :

- Cell Adhesion and Migration :

- Prostate Cancer Cell Proliferation :

- Inflammatory Responses :

Table: Summary of Key Studies Involving 8-CPT-2Me-cAMP

| Study Reference | Cell Type | Key Findings |

|---|---|---|

| Kang et al., 2003 | Pancreatic β-cells | Stimulation of Ca²⁺ release and insulin secretion through Epac activation. |

| Hutchison & White, 2015 | Bone Cells | Regulation of bone growth via the Epac/Rap1 pathway. |

| Jeong et al., 2007 | Various | Modulation of Rap1 activity by IQGAP1 in response to Epac activation. |

| Ng et al., 2018 | Endothelial Cells | Protective mechanisms against cytokine-mediated JNK signaling through purinergic receptors. |

Properties

IUPAC Name |

sodium;8-(4-chlorophenyl)sulfanyl-9-(7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTMKTNUXDACHB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5NaO6PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.